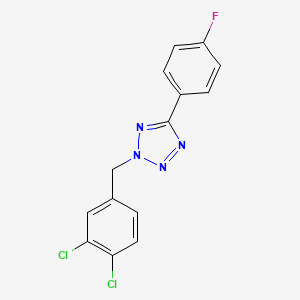
2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of tetrazole derivatives, including compounds similar to 2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole, typically involves cyclization reactions with different precursors. Although specific synthesis details for this compound were not found, related studies provide insights into the methods used for synthesizing tetrazole derivatives. For example, a hydrothermal synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole has been discovered, which involves a reaction of 4′-methylbiphenyl-2-carbonitrile with sodium azide under specific conditions (Wang, Cai, & Xiong, 2013).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which is essentially planar. X-ray crystallography studies on similar compounds reveal the orientation and conformation of various substituents around the tetrazole core. For instance, the structures of related tetrazole compounds have been determined using X-ray crystallography, highlighting the planarity of the tetrazole rings and the orientations of aryl rings (Al-Hourani et al., 2015; Al-Hourani et al., 2016).
Chemical Reactions and Properties
Tetrazoles are known for participating in various chemical reactions due to their reactive nitrogen atoms. While specific reactions for this compound are not detailed in the available literature, general properties of tetrazoles include their ability to act as ligands in coordination chemistry and their reactivity towards nucleophiles and electrophiles. Studies on related compounds demonstrate the reactivity and potential for forming coordination polymers (Sun et al., 2013).
Physical Properties Analysis
Tetrazole derivatives exhibit various physical properties depending on their substituents. These can include solubility in different solvents, melting points, and crystalline structures. For instance, the hydrothermal synthesis of certain tetrazole compounds reveals information about their crystalline forms and purity (Wang, Cai, & Xiong, 2013).
Chemical Properties Analysis
The chemical properties of tetrazoles are largely influenced by the tetrazole ring. This ring imparts a degree of aromaticity and reactivity, which can be manipulated through various substitutions. The chemical behavior of these compounds in biological systems or as part of larger molecules can be inferred from molecular docking studies, which predict how these molecules might interact with biological targets (Al-Hourani et al., 2015; Al-Hourani et al., 2016).
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN4/c15-12-6-1-9(7-13(12)16)8-21-19-14(18-20-21)10-2-4-11(17)5-3-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQGDHITKVSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
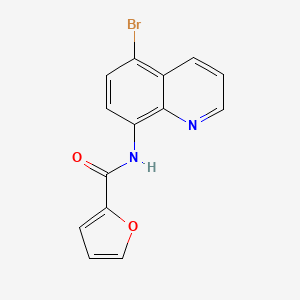
![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B5652775.png)


![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)
![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)
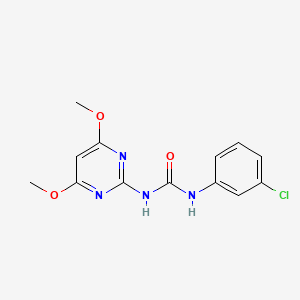
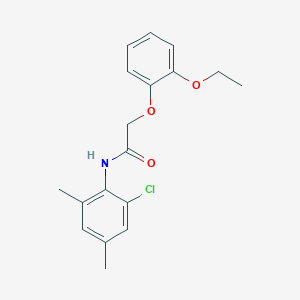
![N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652820.png)
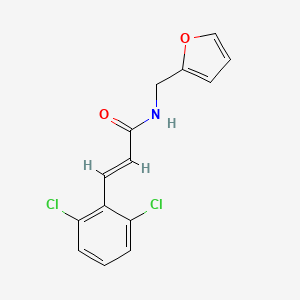
![N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5652837.png)
![4-{[4-(carboxymethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5652841.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5652849.png)